3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Molecular Structure
- A study by Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines, which may include structures similar to the compound . They explored the structures of various thieno[2,3-b]pyridine derivatives using X-ray structural analysis, contributing to the understanding of such compounds' molecular frameworks (Dyachenko et al., 2019).
Heterocyclic Synthesis
- Elneairy (2010) researched the synthesis of Pyridine-2(1H)-thione from 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl compounds, leading to various thieno[2,3-b]-pyridine derivatives. This work highlights the potential of such compounds in forming diverse heterocyclic structures, which could be relevant for the compound (Elneairy, 2010).
Biological and Pharmacological Activities
- Research by Hamama et al. (2012) discusses the synthesis and biological properties of heterocyclic ring systems with pyrazole, including thieno[2,3-c]pyrazoline and pyrazolo[3,4-c]pyrazole. These compounds were tested for antibacterial and antitumor agents, indicating potential biomedical applications of pyrazole derivatives (Hamama et al., 2012).
Antimicrobial Properties
- A study by Akbari et al. (2008) synthesized N-(4-chlorophenyl) derivatives and evaluated them for antimicrobial activities. This research demonstrates the potential of chlorophenyl compounds in developing new antimicrobial agents, which might be applicable to the compound (Akbari et al., 2008).
Antioxidant Properties
- A study by Soliman et al. (2019) investigated the antioxidant properties of a pyrazolecarboxamide derivative similar to the compound . The research focused on its effectiveness in minimizing the effects of lead toxicity in African catfish, highlighting the potential of such compounds in environmental and biological applications (Soliman et al., 2019).
properties
Product Name |
3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide |
---|---|
Molecular Formula |
C16H14ClN3OS |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-cyclopropyl-1-methylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-20-16-12(8-13(22-16)15(21)18-11-6-7-11)14(19-20)9-2-4-10(17)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,18,21) |
InChI Key |
OVFFUPYXBPPPPB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(S2)C(=O)NC3CC3)C(=N1)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3CC3)C(=N1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.